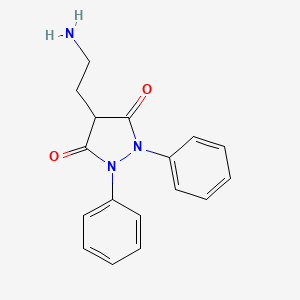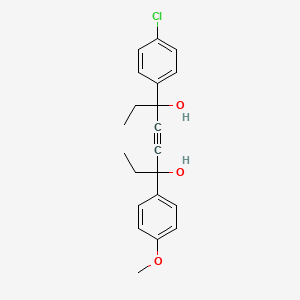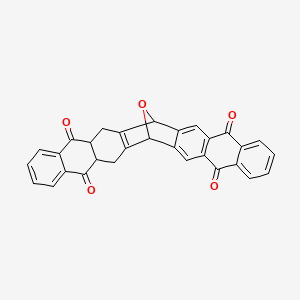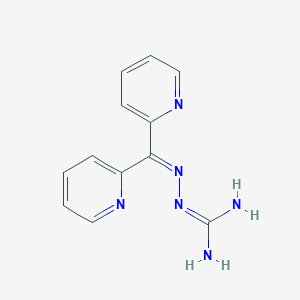
Di-(2-pyridyl)ketone guanylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-pyridyl)ketone guanylhydrazone is a chemical compound known for its ability to form colored complexes with various metal ions.
Preparation Methods
The synthesis of di-(2-pyridyl)ketone guanylhydrazone involves the reaction of di-(2-pyridyl)ketone with guanylhydrazine under specific conditions. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Di-(2-pyridyl)ketone guanylhydrazone undergoes various chemical reactions, including complexation with metal ions such as cobalt(II), nickel(II), copper(II), iron(II), and palladium(II). These reactions result in the formation of colored complexes, which can be used for the selective determination of these metal ions . Common reagents used in these reactions include metal salts and appropriate solvents. The major products formed are the metal complexes, which exhibit distinct spectral characteristics.
Scientific Research Applications
Di-(2-pyridyl)ketone guanylhydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems
Mechanism of Action
The mechanism of action of di-(2-pyridyl)ketone guanylhydrazone involves its ability to coordinate with metal ions through its pyridyl and carbonyl groups. This coordination leads to the formation of stable complexes, which can be detected through their distinct spectral properties . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the compound and the metal ions.
Comparison with Similar Compounds
Di-(2-pyridyl)ketone guanylhydrazone is unique in its ability to form colored complexes with a wide range of metal ions. Similar compounds include di-(2-pyridyl)ketone oxime and other pyridyl-based ligands, which also form complexes with metal ions but may differ in their selectivity and spectral properties . The uniqueness of this compound lies in its broad applicability and the distinct colors of the complexes it forms with different metal ions.
Properties
CAS No. |
109173-47-9 |
|---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(dipyridin-2-ylmethylideneamino)guanidine |
InChI |
InChI=1S/C12H12N6/c13-12(14)18-17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H4,13,14,18) |
InChI Key |
GBGRMWYDUDJMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=C(N)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


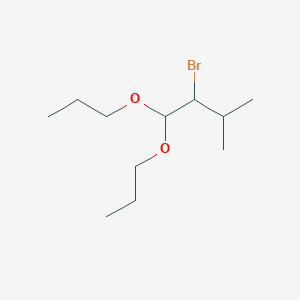
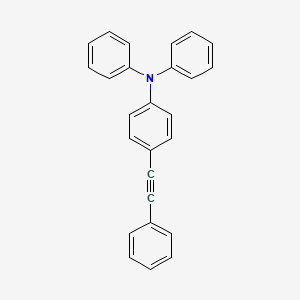
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


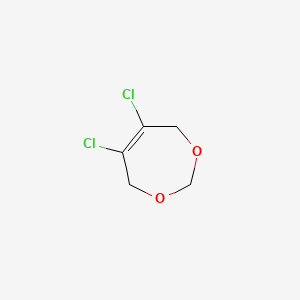
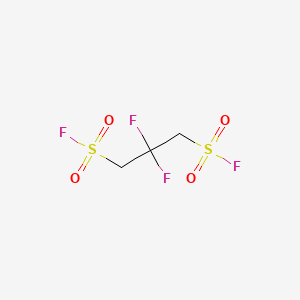

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
